1-(Prop-2-en-1-yl)-1H-indol-7-amine
CAS No.:
Cat. No.: VC17514973
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 1-prop-2-enylindol-7-amine |
| Standard InChI | InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2 |
| Standard InChI Key | RYAKBEXFCYAHGW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C=CC2=C1C(=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring—modified at the 1-position with a prop-2-en-1-yl group () and at the 7-position with an amine (). The allyl substituent introduces a reactive double bond, enabling participation in cycloaddition and polymerization reactions, while the electron-rich indole nucleus facilitates interactions with aromatic and hydrophobic regions of biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1593330-78-9 | |
| Molecular Formula | ||
| Molecular Weight | 172.23 g/mol | |
| Density | Not reported | - |
| Boiling/Melting Points | Not reported | - |
The absence of reported physical properties like density and melting points underscores the compound’s primary use in research settings rather than industrial applications.
Synthesis Methodologies
General Synthetic Strategies
Synthesis of 1-(Prop-2-en-1-yl)-1H-indol-7-amine typically involves functionalizing pre-existing indole scaffolds. VulcanChem outlines two primary approaches:
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Allylation of Indole Precursors: Reacting 7-nitroindole with allyl halides under basic conditions, followed by reduction of the nitro group to an amine.
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Reductive Amination: Using intermediates like 7-aminoindole and allyl aldehydes in the presence of reducing agents such as sodium cyanoborohydride.
Specific Protocol from Peer-Reviewed Literature
A 2017 Chemical Communications paper details a related synthesis using N-heterocyclic carbene (NHC) catalysts. Although the study focuses on 1-(1H-indol-1-yl)-3-arylprop-2-en-1-ones, the methodology provides insights into allyl-indole coupling :
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Reaction Setup: Combine indole (1 eq.), allyl aldehyde (1.03 eq.), NHC catalyst (0.05 eq.), DBU (1 eq.), and molecular sieves in dichloromethane.
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Stirring: React at room temperature for 4 hours under inert atmosphere.
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Purification: Use gradient elution chromatography (petroleum ether/ethyl acetate) to isolate the product .
This protocol achieves a 71% yield for analogous compounds, suggesting adaptability for synthesizing 1-(Prop-2-en-1-yl)-1H-indol-7-amine with optimized conditions .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
The allyl group’s double bond may enhance membrane permeability, while the 7-amino group could hydrogen-bond with kinase active sites. Comparative studies with 1-(But-2-en-1-yl)-1H-indol-7-amine (PubChem CID 107900612) reveal that elongation of the alkenyl chain reduces potency, emphasizing the allyl group’s optimal balance of hydrophobicity and steric bulk .
Chemical Reactivity and Applications
Palladium-Catalyzed Cross-Coupling
The allyl group participates in Heck and Suzuki couplings, enabling diversification of the indole scaffold. For example, reacting 1-(Prop-2-en-1-yl)-1H-indol-7-amine with aryl halides in the presence of and yields biaryl derivatives with potential fluorescence properties.
Table 2: Representative Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Heck Coupling | , DMF, 80°C | Allyl-aryl indoles |
| Oxidation | , acidic | Indole-7-carboxylic acid |
| Electrophilic Substitution | , | 3-Bromoindole derivatives |
Polymer Chemistry
The allyl group’s radical reactivity allows incorporation into conductive polymers. Copolymerization with thiophene monomers via electrochemical methods produces materials with tunable bandgaps, relevant for organic electronics.
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